N-(1-Methyl-2-phenylethyl)-thiourea
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Overview
Description
N-(1-methyl-2-phenylethyl)thiourea is an organosulfur compound with the molecular formula C10H14N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 1-methyl-2-phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-phenylethyl)thiourea typically involves the reaction of 1-methyl-2-phenylethylamine with thiocyanate under acidic conditions. The reaction proceeds as follows:
- Dissolve 1-methyl-2-phenylethylamine in an appropriate solvent such as ethanol.
- Add thiocyanate to the solution.
- Adjust the pH to acidic conditions using hydrochloric acid.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production methods for N-(1-methyl-2-phenylethyl)thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors, continuous stirring, and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The thiourea group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the reagents used.
Scientific Research Applications
N-(1-methyl-2-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
N-methylthiourea: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
N-(1-methyl-2-phenylethyl)thiourea is unique due to the presence of the 1-methyl-2-phenylethyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and interaction with biological targets compared to simpler thiourea derivatives .
Properties
Molecular Formula |
C10H14N2S |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-phenylpropan-2-ylthiourea |
InChI |
InChI=1S/C10H14N2S/c1-8(12-10(11)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,11,12,13) |
InChI Key |
VPPYIQDUSLZZII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=S)N |
Origin of Product |
United States |
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